2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline
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Overview
Description
2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of both difluoroethoxy and trifluoromethyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2,2-difluoroethanol with 5-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with the aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., NaOH, KOH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)aniline
- 2-(2,2-Difluoroethoxy)-4-(trifluoromethyl)aniline
- 2-(2,2-Difluoroethoxy)-5-(difluoromethyl)aniline
Uniqueness
2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the difluoroethoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H8F5NO |
---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H8F5NO/c10-8(11)4-16-7-2-1-5(3-6(7)15)9(12,13)14/h1-3,8H,4,15H2 |
InChI Key |
GZKJIJGPUYSLBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OCC(F)F |
Origin of Product |
United States |
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